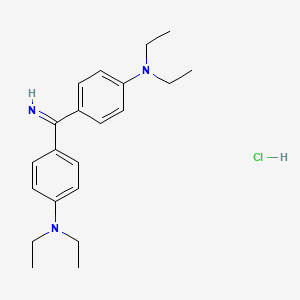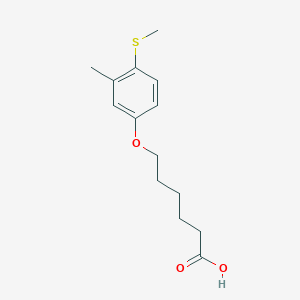
Methylthiomcresol-C5-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiomcresol-C5-COOH involves the introduction of a carboxyl group to the methylthiomcresol structure. The reaction typically requires the use of specific reagents and conditions to ensure the successful formation of the desired product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is produced under controlled conditions to meet the requirements for scientific research applications .
化学反応の分析
Types of Reactions
Methylthiomcresol-C5-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Methylthiomcresol-C5-COOH has several scientific research applications, including:
Chemistry: Used as a hapten for antigen design in ELISA assays.
Biology: Helps in detecting specific proteins or molecules in biological samples.
Industry: Used in quality control processes to ensure the safety of food and beverage products
作用機序
Methylthiomcresol-C5-COOH exerts its effects by conjugating to carrier proteins, forming a complex that can be recognized by antibodies. This mechanism is crucial for its application in ELISA assays, where the compound helps in detecting specific analytes by binding to antibodies. The molecular targets and pathways involved include the antigen-antibody interaction, which is fundamental to the assay’s sensitivity and specificity .
類似化合物との比較
Similar Compounds
- D-Valine-d 8
- D-α-Hydroxyglutaric acid disodium
- Nicotinamide N-oxide
- Deoxycholic acid-d 5
- Doxorubicin- 13 C,d 3 TFA
Uniqueness
Methylthiomcresol-C5-COOH is unique due to its specific application as a hapten in ELISA assays for detecting fenthion residues. Unlike other similar compounds, it is designed to conjugate with carrier proteins, making it highly effective in antigen design and detection assays .
特性
分子式 |
C14H20O3S |
|---|---|
分子量 |
268.37 g/mol |
IUPAC名 |
6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid |
InChI |
InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) |
InChIキー |
WUZGSGRLHHOCJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


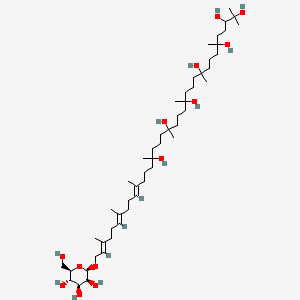
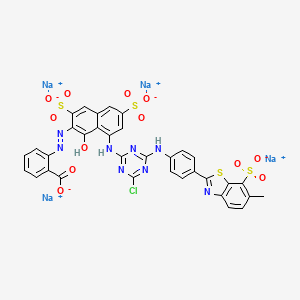

methyl phosphate](/img/structure/B12382438.png)
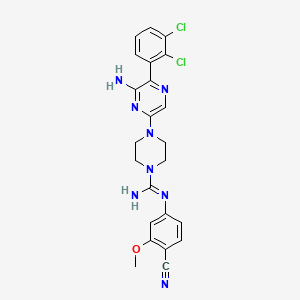



![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
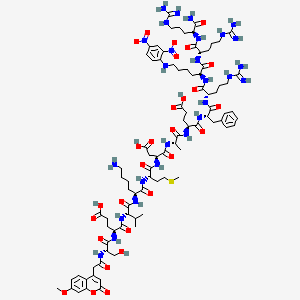
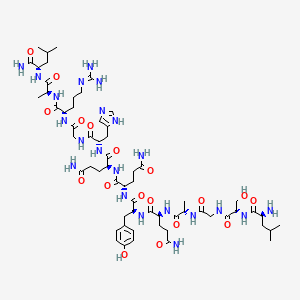
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
